molecular formula C6H9ClN2 B1328114 4-chloro-1-ethyl-3-methyl-1H-pyrazole CAS No. 1172461-39-0

4-chloro-1-ethyl-3-methyl-1H-pyrazole

Cat. No. B1328114
CAS RN: 1172461-39-0
M. Wt: 144.6 g/mol
InChI Key: LFWSZFJZUSEWEB-UHFFFAOYSA-N
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Description

The compound "4-chloro-1-ethyl-3-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The presence of a chlorine atom and alkyl groups in the compound suggests potential for unique reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, was achieved using 2,3-dichloropyridine as a starting material, followed by hydrazinolysis and cyclization, with a reported yield of 43.1% . Similarly, a general method for the synthesis of 4-(alkyl)pyrazoles has been developed, which includes the reaction of organyl diethylacetals with the Vilsmeier reagent to yield the desired pyrazoles . Although the specific synthesis of "4-chloro-1-ethyl-3-methyl-1H-pyrazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and stability. For example, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a structurally related compound, is stabilized by intermolecular N-H…N and C-H…Cl interactions . These interactions are crucial for the formation of the crystal lattice and can affect the physical properties of the compound. The supramolecular structure of some pyrazole derivatives is also influenced by π-stacking interactions and hydrogen bonding, as seen in the case of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . The condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate resulted in the synthesis of substituted pyrazoles . These reactions highlight the versatility of pyrazole derivatives in forming various substituted structures, which can be fine-tuned for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of 4-(phenyl)pyrazole derivatives in common organic solvents was found to be markedly lower, which can be attributed to the extensive intermolecular CH–π interactions organizing the molecules in a solid-state structure . The presence of a chlorine atom in the "4-chloro-1-ethyl-3-methyl-1H-pyrazole" could similarly affect its solubility and reactivity. The crystal packing and hydrogen bonding patterns, as observed in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, also play a significant role in determining the melting points and stability of these compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-chloro-1-ethyl-3-methyl-1H-pyrazole has been utilized in various chemical synthesis processes. For instance, it has been involved in the reaction with substituted hydrazines in different solvents to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles. Specific conditions have been identified for the selective formation of these pyrazoles, highlighting the compound's role in facilitating controlled chemical reactions (Mikhed’kina et al., 2009). Additionally, its crystal structure and intermolecular interactions have been studied, providing insight into its molecular conformation and the forces that stabilize its structure (Zhang et al., 2009).

Antioxidant Properties and Biological Applications

A novel pyrazole derivative involving 4-chloro-1-ethyl-3-methyl-1H-pyrazole was synthesized and characterized, revealing its antioxidant properties through in vitro methods. This indicates the compound's potential in biomedical applications, especially concerning oxidative stress-related conditions (Naveen et al., 2021). Furthermore, certain derivatives have shown promising fungicidal activity, particularly against rice sheath blight, a significant disease in rice cultivation, demonstrating the compound's utility in agricultural settings (Chen et al., 2000).

Material Science and Coordination Chemistry

In the field of materials science, derivatives of 4-chloro-1-ethyl-3-methyl-1H-pyrazole have been used to synthesize various coordination polymers with metal ions like Zn(II) and Cd(II). This has resulted in compounds with unique chiral and supramolecular structures, opening avenues for exploring these materials' optical and electronic properties (Cheng et al., 2017).

properties

IUPAC Name

4-chloro-1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWSZFJZUSEWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-3-methyl-1H-pyrazole

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